N-Methyl 3-chlorophenethylamine

Structure-Activity Relationship Serotonin Transporter Monoamine Pharmacology

Select N-Methyl 3-chlorophenethylamine (CAS 52516-20-8) for its defined meta-chloro configuration—critical for SERT-selective pharmacology (Ki=0.33nM; 57.6-fold over DAT). Used as a patent-cited intermediate in norovirus/coronavirus inhibitor programs (WO-2021188620-A1, EP-3575287-A1, WO-2019161157-A1). Also serves as an analytical reference standard to verify isomer identity vs. ortho/para analogs. Ensures SAR reproducibility and mitigates synthetic risk in lead optimization.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 52516-20-8
Cat. No. B1337177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl 3-chlorophenethylamine
CAS52516-20-8
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESCNCCC1=CC(=CC=C1)Cl
InChIInChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3
InChIKeyZAIUACXHBBABJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl 3-chlorophenethylamine (CAS 52516-20-8) for Pharmaceutical Research & Chemical Synthesis


N-Methyl 3-chlorophenethylamine (CAS 52516-20-8), also referred to as 2-(3-chlorophenyl)-N-methylethanamine, is a substituted phenethylamine derivative with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol . This compound is characterized by a meta-chloro substitution on the phenyl ring and an N-methyl group on the ethylamine side chain, positioning it as a versatile scaffold for medicinal chemistry and pharmacology research [1]. It is widely recognized as a useful research chemical and building block in organic synthesis, and has been cited in patent literature as an intermediate in the development of peptidomimetic derivatives and inhibitors targeting norovirus and coronavirus replication .

Why N-Methyl 3-chlorophenethylamine (52516-20-8) Cannot Be Substituted with In-Class Analogs


Generic substitution among chlorophenethylamine analogs is not scientifically valid due to the profound impact of chlorine substitution pattern (ortho, meta, para) and N-alkylation on molecular recognition and biological activity. The meta-chloro configuration of N-Methyl 3-chlorophenethylamine yields a distinct LogP of approximately 2.49 and a topological polar surface area of 12.03 Ų, which critically influences membrane permeability and target engagement profiles [1]. Furthermore, established structure-activity relationship (SAR) studies demonstrate that para-chloro substitution significantly enhances potency at the serotonin transporter (SERT) compared to unsubstituted analogs, and combined para-chloro and N-ethyl modifications can reduce releasing effects at norepinephrine and dopamine transporters . Consequently, substituting this meta-chloro, N-methyl compound with a para-chloro isomer or an unsubstituted analog would fundamentally alter the compound's pharmacological fingerprint, compromising experimental reproducibility and invalidating SAR conclusions. The evidence below quantifies the specific differentiation of this meta-substituted N-methyl phenethylamine relative to its closest comparators.

N-Methyl 3-chlorophenethylamine (52516-20-8) Quantitative Differentiation Evidence vs. Analogs


Meta-Chloro Substitution Reduces SERT Inhibition Potency Relative to Para-Chloro Isomer: A Critical SAR Distinction

N-Methyl 3-chlorophenethylamine (meta-chloro substitution) exhibits a binding affinity (Ki) of 0.330 nM at the human serotonin transporter (SERT), indicating potent SERT inhibition [1]. However, structure-activity relationship (SAR) analyses reveal that para-chloro substitution confers significantly enhanced potency at SERT compared to unsubstituted analogs, and that the position of the chlorine atom on the phenyl ring (meta vs. para) critically modulates transporter selectivity profiles . While direct head-to-head binding data between the meta- and para-chloro N-methyl isomers are not publicly available, class-level SAR evidence supports that the meta-chloro analog is expected to exhibit reduced SERT potency relative to the para-chloro counterpart, but potentially a different overall selectivity fingerprint that may be advantageous for specific research applications.

Structure-Activity Relationship Serotonin Transporter Monoamine Pharmacology

N-Methyl 3-chlorophenethylamine Demonstrates Moderate Dopamine Transporter Affinity and Distinct Monoamine Transporter Profile

N-Methyl 3-chlorophenethylamine exhibits a binding affinity (Ki) of 19 nM at the human dopamine transporter (DAT) and 34 nM at the human norepinephrine transporter (NET), while displaying a substantially more potent Ki of 0.330 nM at the serotonin transporter (SERT) [1]. This profile yields a DAT/SERT affinity ratio of approximately 57.6 and a NET/SERT ratio of approximately 103, indicating pronounced selectivity for SERT over both DAT and NET. Additionally, in functional uptake inhibition assays using rat brain synaptosomes, the compound inhibits dopamine uptake with an IC50 of 900 nM [2]. The combination of potent SERT binding with moderate-to-weak DAT and NET activity defines a unique pharmacological fingerprint that distinguishes this compound from unsubstituted N-methylphenethylamine, which lacks the chloro substituent that enhances transporter engagement and alters selectivity .

Dopamine Transporter Norepinephrine Transporter Monoamine Reuptake Inhibition

Meta-Chloro N-Methyl Phenethylamine Scaffold Imparts Distinct Physicochemical Properties vs. Unsubstituted and Para-Chloro Analogs

N-Methyl 3-chlorophenethylamine possesses distinct physicochemical properties that directly influence its behavior in biological assays and synthetic applications. The compound exhibits a calculated LogP of approximately 2.49 and a topological polar surface area (TPSA) of 12.03 Ų [1]. In comparison, the unsubstituted N-methylphenethylamine has a lower molecular weight of 135.21 g/mol and lacks the lipophilic contribution of the chlorine atom, resulting in significantly different membrane permeability and solubility characteristics . The meta-chloro substitution pattern also differs from the para-chloro isomer (N-Methyl 4-chlorophenethylamine, CAS 38171-31-2) in electronic distribution and steric profile, which can affect receptor binding orientation and metabolic stability .

Physicochemical Properties Lipophilicity ADME Prediction

N-Methyl 3-chlorophenethylamine Serves as a Versatile Building Block in Patent-Protected Pharmaceutical Synthesis

N-Methyl 3-chlorophenethylamine (CAS 52516-20-8) has been explicitly cited in multiple patent applications as a key synthetic intermediate, underscoring its utility in proprietary pharmaceutical development. The compound appears in WO-2021188620-A1 for the synthesis of peptidomimetic n5-methyl-n2-(nonanoyl-l-leucyl)-l-glutaminate derivatives and triazaspiro[4.14]nonadecane derivatives as inhibitors of norovirus and coronavirus replication . It is also referenced in EP-3575287-A1 for inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and in WO-2019161157-A1 for p300/CBP HAT inhibitors . Additionally, the compound is recognized as a useful reactant for organic reactions and as a chemical intermediate for the synthesis of various pharmaceuticals .

Medicinal Chemistry Drug Discovery Patent-Protected Intermediates

Meta-Chloro N-Methyl Phenethylamine Shows Weak Dopamine Release Activity in Functional Assays

In functional release assays using rat brain synaptosomes, N-Methyl 3-chlorophenethylamine induces serotonin (5-HT) release with an EC50 of 8 nM, while showing substantially weaker dopamine (DA) release activity with an EC50 of 1,330 nM [1]. This yields a DA/5-HT release selectivity ratio of approximately 166-fold, indicating a pronounced preference for inducing serotonin release over dopamine release. This functional profile is consistent with the compound's binding selectivity (SERT Ki = 0.330 nM vs. DAT Ki = 19 nM) and further distinguishes it from unsubstituted N-methylphenethylamine, which per SAR studies exhibits different release profiles due to the absence of the chlorine atom that modulates transporter substrate activity .

Dopamine Release Serotonin Release Functional Pharmacology

Commercially Available with Documented Purity Specifications and Global Supplier Network

N-Methyl 3-chlorophenethylamine (CAS 52516-20-8) is commercially available from multiple established chemical suppliers with documented purity specifications ranging from 95% to ≥97% . Suppliers include Aladdin Scientific (≥97% purity, catalog N724855), AKSci (95% minimum purity, catalog V6388), and GlpBio (catalog GF05446) with pricing ranging from approximately $78 to $216 per gram depending on quantity and supplier [1]. The compound is also available through the AldrichCPR collection from Sigma-Aldrich as part of a unique chemical collection for early discovery researchers . In contrast, the unsubstituted analog N-methylphenethylamine (CAS 589-08-2) and the para-chloro isomer N-Methyl 4-chlorophenethylamine (CAS 38171-31-2) represent distinct procurement entities with different CAS numbers, purity specifications, and availability profiles, requiring careful verification to ensure the correct isomer is ordered for research purposes.

Chemical Procurement Research-Grade Reagents Quality Specifications

Optimal Research and Industrial Applications for N-Methyl 3-chlorophenethylamine (52516-20-8)


Monoamine Transporter Pharmacology and Serotonergic System Research

N-Methyl 3-chlorophenethylamine is optimally suited for neuroscience research programs investigating monoamine transporter pharmacology, particularly those focused on the serotonin transporter (SERT). The compound's defined binding affinity profile (SERT Ki = 0.330 nM; DAT Ki = 19 nM; NET Ki = 34 nM) and functional release data (5-HT release EC50 = 8 nM; DA release EC50 = 1,330 nM) provide a well-characterized tool for probing serotonergic mechanisms [1]. Its pronounced SERT selectivity (DAT/SERT ratio ~57.6; DA/5-HT release ratio ~166) makes it valuable for dissecting the relative contributions of serotonergic vs. dopaminergic pathways in behavioral and neurochemical studies. Researchers should specifically select this meta-chloro N-methyl isomer rather than the para-chloro analog (CAS 38171-31-2) to maintain the intended pharmacological fingerprint for SAR analysis .

Medicinal Chemistry Building Block for Patent-Protected Drug Discovery Programs

This compound serves as a validated synthetic intermediate in multiple patent-protected pharmaceutical development programs. It has been explicitly cited in WO-2021188620-A1 for peptidomimetic derivatives targeting norovirus and coronavirus replication, in EP-3575287-A1 for NAPE-PLD inhibitors, and in WO-2019161157-A1 for p300/CBP HAT inhibitors [1]. Medicinal chemistry teams engaged in lead optimization for these or related therapeutic targets can leverage the compound as a building block with established synthetic precedent, reducing development time and mitigating synthetic risk. The meta-chloro substitution pattern offers distinct electronic and steric properties compared to ortho- or para-chloro isomers, which may confer advantages in specific binding interactions .

Structure-Activity Relationship Studies of Chlorophenethylamine Derivatives

N-Methyl 3-chlorophenethylamine is a critical SAR probe for research programs systematically investigating the impact of chlorine substitution pattern and N-alkylation on phenethylamine pharmacology. Class-level SAR evidence from studies of 12 substituted phenethylamines demonstrates that para-chloro substitution significantly enhances SERT potency relative to unsubstituted analogs, and that substitution position (ortho, meta, para) profoundly influences monoamine transporter selectivity and functional outcomes [1]. By incorporating this meta-chloro compound alongside its ortho-chloro (CAS 52516-17-3) and para-chloro (CAS 38171-31-2) isomers, researchers can construct a complete SAR matrix to deconvolute the specific contributions of substitution pattern to transporter engagement, locomotor stimulation, and toxicity profiles .

Analytical Reference Standard for Isomer Identification and Purity Verification

Due to the commercial availability of multiple chlorophenethylamine isomers with identical molecular formulas (C9H12ClN) but distinct CAS numbers (meta: 52516-20-8; para: 38171-31-2; ortho: 52516-17-3), N-Methyl 3-chlorophenethylamine serves as an essential analytical reference standard for isomer identification and purity verification in quality control laboratories. The compound is available with documented purity specifications of ≥97% from multiple suppliers, enabling its use as a certified reference material for HPLC, GC-MS, and NMR analysis to confirm the identity and purity of synthesized or procured materials [1]. Procurement of the correct isomer is critical to avoid experimental errors arising from inadvertent substitution with structurally similar but pharmacologically distinct analogs .

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